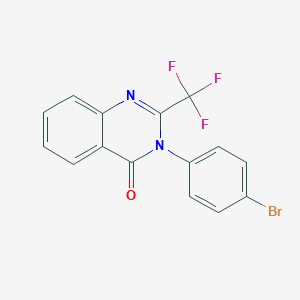
3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention among researchers due to its potential applications in the field of medicinal chemistry. This compound belongs to the quinazolinone family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways involved in cell proliferation, differentiation, and apoptosis. It has also been suggested that this compound may interact with specific receptors or enzymes to exert its effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory, anti-cancer, and anti-viral activities. It has also been found to possess potent inhibitory activity against several enzymes such as CDK4, GSK-3β, and PDE5. Additionally, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
The advantages of using 3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone in lab experiments include its potent biological activities and its ability to modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis. However, the limitations of using this compound include its potential toxicity and its complex synthesis method.
将来の方向性
There are several future directions for the research on 3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone. These include:
1. Identification of the specific receptors or enzymes that interact with this compound to exert its effects.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of the potential use of this compound as a therapeutic agent for various diseases.
4. Evaluation of the potential toxicity of this compound in vivo.
5. Identification of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-viral activities of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention among researchers due to its potential applications in the field of medicinal chemistry. It exhibits potent biological activities and has the ability to modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis. However, further research is needed to fully understand the mechanism of action of this compound and to evaluate its potential use as a therapeutic agent for various diseases.
合成法
The synthesis of 3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone is a multi-step process that involves the reaction of 4-bromoaniline with trifluoroacetic anhydride to form 3-(4-bromophenyl)-2-trifluoroacetylaniline. This intermediate is then reacted with 2-aminobenzonitrile in the presence of a catalyst to produce this compound.
科学的研究の応用
3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-viral activities. It has also been found to possess potent inhibitory activity against several enzymes such as cyclin-dependent kinase 4 (CDK4), glycogen synthase kinase 3β (GSK-3β), and phosphodiesterase 5 (PDE5).
特性
分子式 |
C15H8BrF3N2O |
|---|---|
分子量 |
369.14 g/mol |
IUPAC名 |
3-(4-bromophenyl)-2-(trifluoromethyl)quinazolin-4-one |
InChI |
InChI=1S/C15H8BrF3N2O/c16-9-5-7-10(8-6-9)21-13(22)11-3-1-2-4-12(11)20-14(21)15(17,18)19/h1-8H |
InChIキー |
QPNIWLWVDMSJHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C(F)(F)F)C3=CC=C(C=C3)Br |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C(F)(F)F)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B262348.png)

![N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide](/img/structure/B262350.png)





![1-(2-Chlorophenyl)-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B262358.png)
![2-Phenylpyrido[1,2-a]pyrimidin-5-ium](/img/structure/B262361.png)

